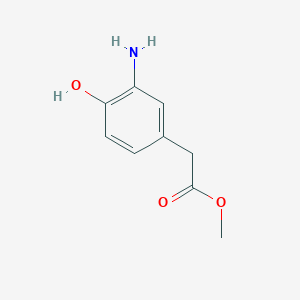

Methyl 2-(3-amino-4-hydroxyphenyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3-amino-4-hydroxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4,11H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPDWEWFQRUWPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363067 | |

| Record name | methyl 2-(3-amino-4-hydroxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78587-72-1 | |

| Record name | methyl 2-(3-amino-4-hydroxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-(3-amino-4-hydroxyphenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-(3-amino-4-hydroxyphenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(3-amino-4-hydroxyphenyl)acetate is a valuable chemical intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its structure, featuring a substituted phenyl ring with amino, hydroxyl, and methyl ester functionalities, makes it a versatile building block for the development of novel molecules. This guide provides a comprehensive overview of a common and reliable synthetic route to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical safety considerations.

The synthesis of this compound is typically achieved through a three-step process commencing with the commercially available 4-hydroxyphenylacetic acid. The core of this synthetic strategy involves the regioselective nitration of the aromatic ring, followed by esterification of the carboxylic acid, and finally, the reduction of the nitro group to the desired amine. Each of these steps requires careful control of reaction conditions to ensure high yield and purity of the final product.

Synthetic Pathway Overview

The most common and efficient pathway for the synthesis of this compound is a three-step sequence:

-

Nitration: The electrophilic aromatic substitution of 4-hydroxyphenylacetic acid to introduce a nitro group at the 3-position, yielding 4-hydroxy-3-nitrophenylacetic acid.

-

Esterification: The conversion of the carboxylic acid group of 4-hydroxy-3-nitrophenylacetic acid to its corresponding methyl ester, resulting in methyl 2-(4-hydroxy-3-nitrophenyl)acetate.

-

Reduction: The selective reduction of the nitro group of methyl 2-(4-hydroxy-3-nitrophenyl)acetate to an amino group to afford the final product, this compound.

This synthetic route is logical and efficient as it utilizes readily available starting materials and employs well-established chemical transformations. The order of the steps is also crucial; performing the nitration before esterification protects the benzylic position from potential side reactions and allows for a more straightforward purification of the intermediates.

Visualizing the Synthesis

Caption: A flowchart illustrating the three-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Nitration of 4-Hydroxyphenylacetic Acid

The nitration of 4-hydroxyphenylacetic acid is a classic example of electrophilic aromatic substitution. The hydroxyl group is a strongly activating, ortho-, para-directing group. To achieve selective nitration at the 3-position (ortho to the hydroxyl group and meta to the acetic acid group), the reaction is typically carried out under controlled temperature conditions using a mixture of nitric acid and a suitable solvent like glacial acetic acid.

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 50 g (0.32 moles) of 4-hydroxyphenylacetic acid in 300 mL of glacial acetic acid.

-

Cool the flask in an ice bath to 10°C.

-

Slowly add 100 mL of concentrated nitric acid dropwise to the cooled solution while maintaining the temperature at 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Pour the reaction mixture into 1 liter of ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.

-

The crude 4-hydroxy-3-nitrophenylacetic acid can be purified by recrystallization from ethanol.

Safety Precautions for Nitration:

-

Nitric acid is a strong oxidizer and highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.

-

The reaction is exothermic and can lead to a runaway reaction if the temperature is not controlled. Ensure efficient cooling and slow addition of nitric acid.

-

Mixing nitric acid with acetic acid can be hazardous. Perform the reaction in a well-ventilated fume hood.

Step 2: Esterification of 4-Hydroxy-3-nitrophenylacetic Acid

The conversion of the carboxylic acid to a methyl ester is achieved through Fischer esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid in an excess of methanol. Concentrated sulfuric acid is a common and effective catalyst for this transformation.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, suspend the dried 4-hydroxy-3-nitrophenylacetic acid (from Step 1) in a large excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension.

-

Heat the mixture to reflux and maintain the temperature for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-(4-hydroxy-3-nitrophenyl)acetate.

Step 3: Catalytic Hydrogenation of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation. Palladium on carbon (Pd/C) is a commonly used catalyst.

Protocol:

-

In a hydrogenation vessel, dissolve the crude methyl 2-(4-hydroxy-3-nitrophenyl)acetate (from Step 2) in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of 5-10% Palladium on carbon (Pd/C) (typically 1-5 mol% of the substrate).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

-

Introduce hydrogen gas into the vessel (typically at a pressure of 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen is consumed, or until TLC analysis indicates the complete disappearance of the starting material.

-

After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The used catalyst can be pyrophoric and should be handled with care.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be purified by recrystallization or column chromatography.

Safety Precautions for Catalytic Hydrogenation:

-

Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks.

-

Palladium on carbon is pyrophoric, especially after use. The catalyst should be filtered carefully and kept wet with a solvent to prevent ignition.

-

The hydrogenation reaction should be conducted in a well-ventilated area, preferably in a dedicated hydrogenation apparatus.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) |

| 4-Hydroxyphenylacetic Acid | C₈H₈O₃ | 152.15 | 156-38-7 | 148-150 |

| 4-Hydroxy-3-nitrophenylacetic Acid | C₈H₇NO₅ | 197.14 | 10463-20-4 | 144-146 |

| Methyl 2-(4-hydroxy-3-nitrophenyl)acetate | C₉H₉NO₅ | 211.17 | 61873-93-6 | Not readily available |

| This compound | C₉H₁₁NO₃ | 181.19 | 78587-72-1 | 102-105[1] |

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons, the methylene protons of the acetate group, the methyl ester protons, and the protons of the amino and hydroxyl groups. The splitting pattern of the aromatic protons will be indicative of the 1,2,4-trisubstituted phenyl ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the aromatic carbons, the methylene carbon, and the methyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H (phenol), N-H (amine), C=O (ester), and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

-

Melting Point: A sharp melting point range is indicative of a pure compound. The reported melting point for this compound is 102-105 °C.[1]

Conclusion

This technical guide outlines a reliable and well-documented synthetic route for the preparation of this compound. By following the detailed protocols and adhering to the safety precautions, researchers can efficiently synthesize this valuable intermediate for applications in pharmaceutical and chemical research. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product. As with any chemical synthesis, optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications.

References

- Briti Scientific. Certificate of Analysis - Methyl 2-amino-2-(4-hydroxyphenyl)

- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0060390). [Link]

- Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0031523). [Link]

- MDPI.

- PubChem. Methyl (2S)-2-amino-2-(4-hydroxyphenyl)

- PubChem. Methyl 2-((4-hydroxyphenyl)amino)

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- National Institutes of Health. Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. [Link]

- PubChemLite. Methyl 2-(3-amino-4-hydroxyphenyl)

- PrepChem.com. Synthesis of 4-hydroxy-3-nitrophenyl acetic acid. [Link]

- PubChem. Methyl 2-(4-hydroxy-3-nitrophenyl)

- PubChem. 4-Hydroxy-3-nitrophenylacetic acid. [Link]

- Royal Society of Chemistry. Chemical Science. [Link]

- Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

- Truman State University.

- Semantic Scholar.

- Palacký University Olomouc. Table of Characteristic IR Absorptions. [Link]

- Academic Journals. Synthesis, spectral studies of 4-{[(3-substitutedphenyl)

Sources

"Methyl 2-(3-amino-4-hydroxyphenyl)acetate chemical properties"

An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 2-(3-amino-4-hydroxyphenyl)acetate

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern drug discovery and materials science, the strategic design of molecular scaffolds is paramount. This compound, a substituted aminophenol derivative, represents a key intermediate prized for its unique structural features and versatile reactivity. The presence of an aromatic ring activated by both an amino and a hydroxyl group, coupled with a reactive methyl ester side chain, makes this compound a valuable precursor for a diverse range of more complex molecules.

This technical guide offers an in-depth exploration of the chemical properties, reactivity, and synthetic utility of this compound. As application scientists, we understand that a molecule's true potential is unlocked not just by knowing its static properties, but by understanding the causality behind its reactions and how to manipulate them. This document is structured to provide researchers, chemists, and drug development professionals with the foundational knowledge and practical protocols necessary to effectively leverage this compound in their synthetic endeavors. We will delve into its core reactivity, focusing on its role as a precursor to benzoxazoles—a privileged scaffold in medicinal chemistry—and provide actionable experimental insights.

Core Chemical and Physical Properties

A comprehensive understanding of a compound's physical properties is the foundation for its successful application in any experimental setting. These parameters govern solubility, reaction conditions, and purification strategies. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 78587-72-1 | [1][2][3] |

| Molecular Formula | C₉H₁₁NO₃ | [1][3] |

| Molecular Weight | 181.19 g/mol | [1][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | METHYLAMINOHYDROXYPHENYLACETATE, methyl 3-amino-4-hydroxyphenylacetate | [1][2] |

| Appearance | Solid, powder (typical) | [4] |

| Melting Point | 102-105 °C | [2] |

| SMILES | COC(=O)Cc1ccc(c(c1)N)O | [1] |

| Topological Polar Surface Area (TPSA) | 72.55 Ų | [1] |

| LogP (calculated) | 0.6899 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 2 | [1] |

Chemical Reactivity and Synthetic Potential

The reactivity of this compound is dominated by the interplay of its three key functional groups: the ortho-aminophenol system and the methyl ester side chain. The amino (-NH₂) and hydroxyl (-OH) groups are strong activating, ortho-, para-directing groups that donate electron density into the aromatic ring, making it susceptible to electrophilic attack and facilitating cyclization reactions.[5][6]

The Cornerstone Reaction: Benzoxazole Synthesis

The most significant application of ortho-aminophenols is their use as precursors for the synthesis of benzoxazoles, a class of heterocyclic compounds with a vast range of biological activities, including anti-microbial, anti-cancer, and anti-inflammatory properties.[7][8][9] The reaction involves condensation with a one-carbon electrophile, followed by intramolecular cyclization and dehydration.

The general mechanism involves two key steps:

-

Condensation: The nucleophilic amino group of this compound attacks an electrophilic carbon source (e.g., the carbonyl carbon of an aldehyde or carboxylic acid).

-

Cyclization & Dehydration: The resulting intermediate undergoes an intramolecular cyclization where the hydroxyl group attacks the newly formed imine or amide, followed by the elimination of a water molecule to form the stable aromatic benzoxazole ring.[8]

A variety of reagents can serve as the one-carbon source, including aldehydes, carboxylic acids, acyl chlorides, and orthoesters, often promoted by acidic or metal catalysts.[7][8]

Caption: General workflow for benzoxazole synthesis from an o-aminophenol.

Reactions of the Amino and Hydroxyl Groups

Beyond cyclization, the individual functional groups can undergo typical reactions:

-

Acylation: The amino group can be readily acylated using agents like acetic anhydride or acetyl chloride to form the corresponding amide.[6]

-

Alkylation: Both the amino and hydroxyl groups can be alkylated, though selectivity can be a challenge. Protection strategies are often employed to modify one site selectively.[6]

-

Diazotization: The primary aromatic amine can be converted to a diazonium salt with nitrous acid, which can then be used in various substitution reactions (e.g., Sandmeyer reaction).[6]

Ester Hydrolysis

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic (saponification) conditions. This adds another layer of synthetic utility, allowing for subsequent amide bond formation or other carboxylic acid-specific reactions.

Application in Medicinal Chemistry: A Practical Workflow

The true value of this compound is realized in its application as a synthetic intermediate. Its derivatives are key components in the development of novel therapeutic agents.

Case Study: Synthesis of a 2-Arylbenzoxazole Derivative

The following protocol details a representative synthesis of a 2-arylbenzoxazole derivative, a common scaffold in drug discovery, using this compound and an aromatic aldehyde. This method is adapted from established procedures for benzoxazole synthesis.[7][8]

Objective: To synthesize Methyl 2-(4-hydroxy-3-(2-phenyl-1,3-benzoxazol-6-yl))acetate via a catalyzed condensation-cyclization reaction.

Materials:

-

This compound (1.0 eq)

-

Benzaldehyde (1.1 eq)

-

Copper(I) oxide (Cu₂O) as catalyst (10 mol%)

-

Dimethyl sulfoxide (DMSO) as solvent

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Experimental Protocol:

-

Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.81 g, 10 mmol), benzaldehyde (1.17 g, 11 mmol), and Cu₂O (0.14 g, 1 mmol).

-

Solvent Addition: Add 20 mL of DMSO to the flask.

-

Reaction Execution: Stir the mixture vigorously at room temperature (25 °C) for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting aminophenol spot indicates reaction completion.

-

Workup - Quenching: Upon completion, pour the reaction mixture into 100 mL of water and stir for 15 minutes.

-

Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).[8]

-

Workup - Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure 2-arylbenzoxazole product.

Self-Validation: The success of the protocol is validated at each stage. TLC monitoring confirms the consumption of reactants and formation of the product. The extraction and washing steps ensure removal of the DMSO solvent and any acidic or basic impurities. Finally, purification via column chromatography isolates the target compound, whose structure and purity should be confirmed by spectroscopic methods (NMR, MS).

Caption: Step-by-step workflow for the synthesis of a benzoxazole derivative.

Spectroscopic Analysis Profile

While a publicly available, fully assigned spectrum for this specific compound is scarce, its ¹H and ¹³C NMR spectra can be reliably predicted based on its structure and data from analogous compounds.

-

¹H NMR:

-

Aromatic Protons (3H): Expected in the δ 6.5-7.0 ppm range as a complex multiplet pattern, characteristic of a 1,2,4-trisubstituted benzene ring.

-

Methyl Protons (-OCH₃, 3H): A sharp singlet expected around δ 3.6-3.7 ppm.[10]

-

Methylene Protons (-CH₂-, 2H): A singlet expected around δ 3.5-3.6 ppm.[10]

-

Hydroxyl Proton (-OH, 1H): A broad singlet, chemical shift is variable and depends on solvent and concentration.

-

Amine Protons (-NH₂, 2H): A broad singlet, also with a variable chemical shift.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): Expected around δ 170-172 ppm.

-

Aromatic Carbons (6C): Multiple signals expected between δ 115-150 ppm.

-

Methyl Carbon (-OCH₃): Expected around δ 52 ppm.

-

Methylene Carbon (-CH₂-): Expected around δ 40 ppm.

-

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 181.19. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the carbomethoxy group (-COOCH₃).

Safety and Handling

As a responsible scientist, proper handling of all chemicals is non-negotiable. While a specific, comprehensive safety data sheet for this compound is not universally available, the hazard profile can be inferred from related aminophenol and aromatic ester compounds.

-

General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.[11][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12][13]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][12]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[12]

References

- Yadav, G., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Royal Society of Chemistry. [Link]

- Park, S. H., et al. (2018). Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. Organic & Biomolecular Chemistry. [Link]

- Talianová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Link]

- Chemcess. Aminophenol: Properties, Production, Reactions And Uses. [Link]

- Al-Abadleh, H. A., et al. (2022). Reactivity of aminophenols in forming nitrogen-containing brown carbon from iron-catalyzed reactions.

- International Journal of Pharmaceutical Sciences and Research. Benzoxazole: Synthetic Methodology and Biological Activities. [Link]

- PubChem. Methyl (2S)-2-amino-2-(4-hydroxyphenyl)

- PubChem. Methyl 2-((4-hydroxyphenyl)amino)

- Akhmetova, V. R., et al. (2006). Reactions of Aminophenols with Formaldehyde and Hydrogen Sulfide.

- PubChem. 4-Aminophenol. [Link]

- Angene. (R)-Methyl 2-amino-2-(4-hydroxyphenyl)

- Briti Scientific. Certificate of Analysis. - Methyl 2-amino-2-(4-hydroxyphenyl)

- PubChemLite. Methyl 2-(3-amino-4-hydroxyphenyl)

- PubMed.

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- Elex Biotech LLC. methyl 2-(3-amino-4-hydroxyphenyl)

- MySkinRecipes. Methyl 2-(4-amino-3-hydroxyphenyl)

- Chemsrc. Methyl (4-hydroxy-3-methylphenyl)

- Google Patents. US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.

- SpectraBase. Methyl 2-(3,5-dihydroxyphenyl)acetate - Optional[13C NMR] - Spectrum. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. scbt.com [scbt.com]

- 4. This compound | Elex Biotech LLC [elexbiotech.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemcess.com [chemcess.com]

- 7. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. Methyl phenylacetate(101-41-7) 1H NMR [m.chemicalbook.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. aksci.com [aksci.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl 2-(3-amino-4-hydroxyphenyl)acetate (CAS 78587-72-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(3-amino-4-hydroxyphenyl)acetate, registered under CAS number 78587-72-1, is a valuable substituted aromatic compound. Its structure, featuring a phenol, an aniline, and a methyl ester moiety, makes it a versatile intermediate in organic synthesis, particularly within the realms of medicinal chemistry and drug development. The strategic placement of the amino and hydroxyl groups on the phenyl ring allows for a variety of chemical transformations, rendering it a key building block for more complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, properties, a detailed synthesis protocol, and its significance as a pharmaceutical intermediate.

Chemical Structure and Properties

The fundamental characteristics of this compound are summarized below, providing a foundational understanding of this compound.

Molecular Structure:

The structure consists of a benzene ring substituted with a hydroxyl group at position 4, an amino group at position 3, and an acetic acid methyl ester group at position 1.

Caption: 2D Structure of this compound

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 78587-72-1 | [1] |

| Molecular Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| Appearance | Solid (predicted) | - |

| Melting Point | 102-105 °C | [2] |

| Solubility | Soluble in DMSO | [3] |

Synthesis Protocol: A Self-Validating Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process starting from the commercially available Methyl 2-(4-hydroxyphenyl)acetate. This method involves a regioselective nitration followed by a reduction of the nitro group. This approach is self-validating as the spectral characteristics of the intermediate and final product can be clearly distinguished, confirming the success of each transformation.

Sources

The Biological Frontier of Aminohydroxyphenylacetate Derivatives: A Technical Guide to Unveiling Therapeutic Potential

Foreword: Charting a Course in Novel Compound Exploration

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is the cornerstone of identifying next-generation therapeutics. Among the myriad of structures, aminohydroxyphenylacetate derivatives have emerged as a class of compounds with significant therapeutic promise. Their inherent structural features—a phenolic hydroxyl group, an amino moiety, and a carboxylic acid or ester—present a rich tapestry for chemical modification and a foundation for diverse biological activities. This guide is crafted for researchers, scientists, and drug development professionals, providing an in-depth technical exploration of the biological activities associated with this promising class of molecules. Moving beyond a mere recitation of facts, this document delves into the "why" behind the "how," offering field-proven insights into experimental design and interpretation, thereby empowering you to unlock the full potential of these derivatives in your research endeavors.

I. The Aminohydroxyphenylacetate Scaffold: A Gateway to Biological Diversity

The aminohydroxyphenylacetate core structure is a privileged scaffold in medicinal chemistry. The phenolic hydroxyl group is a well-known hydrogen donor and can participate in crucial interactions with biological targets, contributing to antioxidant and enzyme-inhibitory activities.[1] The amino group, a key site for derivatization, allows for the introduction of a wide array of substituents, profoundly influencing the molecule's physicochemical properties and biological specificity.[2] Finally, the phenylacetate backbone provides a rigid framework that can be further modified to optimize target engagement.

The synthetic versatility of this scaffold allows for the creation of extensive compound libraries. A general synthetic approach often involves the modification of a starting material like 4-aminophenylacetic acid or a derivative of tyrosine. For instance, condensation of 4-aminophenylacetic acid with various anhydrides can serve as a key step in generating a library of derivatives for screening.[3]

II. Unveiling the Pharmacological Profile: A Multi-Faceted Approach

The journey from a synthesized compound to a potential drug candidate is paved with rigorous biological evaluation. A systematic screening cascade is essential to characterize the bioactivity of aminohydroxyphenylacetate derivatives. This process typically begins with broad in vitro assays and progresses to more specific mechanistic studies for promising "hits."

Experimental Workflow for Biological Activity Screening

Caption: A generalized workflow for the biological screening of aminohydroxyphenylacetate derivatives.

III. Antimicrobial Activity: A Renewed Arsenal Against Resistance

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Derivatives of aminohydroxyphenylacetic acid have shown promise in this arena. The core structure can be modified to enhance activity against a spectrum of bacteria and fungi.

A. Rationale for Antimicrobial Potential

The antimicrobial activity of phenolic compounds is often attributed to their ability to disrupt microbial membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.[1] For aminohydroxyphenylacetate derivatives, the lipophilicity and electronic properties of the substituents on the amino group and the phenyl ring are critical determinants of their antimicrobial efficacy.

B. Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for quantifying the in vitro antimicrobial activity of a compound.

Principle: The broth microdilution method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Step-by-Step Methodology:

-

Preparation of Microbial Inoculum:

-

Culture the desired bacterial or fungal strain on an appropriate agar medium overnight.

-

Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Preparation:

-

Prepare a stock solution of the aminohydroxyphenylacetate derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

-

Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well of the microtiter plate.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

-

Determination of MIC:

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

A growth indicator dye, such as resazurin, can be added to aid in the visualization of microbial growth.

-

IV. Anticancer Activity: Targeting the Hallmarks of Malignancy

The search for novel anticancer agents is a relentless pursuit. Aminohydroxyphenylacetate derivatives, with their structural similarities to endogenous molecules like tyrosine, are intriguing candidates for anticancer drug development. Studies on structurally related compounds, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, have demonstrated their potential to reduce the viability of cancer cell lines.[4]

A. Mechanistic Insights into Anticancer Action

The anticancer mechanisms of phenolic compounds are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell proliferation and survival.[5] For aminohydroxyphenylacetate derivatives, potential mechanisms could involve the inhibition of key enzymes like kinases or topoisomerases, or the modulation of cellular redox status leading to apoptosis.

B. Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Culture and Seeding:

-

Culture the desired cancer cell line (e.g., A549, MCF-7) in a suitable medium supplemented with fetal bovine serum and antibiotics.

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the aminohydroxyphenylacetate derivative in the cell culture medium.

-

Replace the existing medium in the wells with the medium containing the test compound at various concentrations.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Formazan Solubilization:

-

Add a sterile MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Data Presentation: Cytotoxicity of Aminohydroxyphenylacetate Derivatives

| Derivative | Substituent (R) | Cell Line | IC₅₀ (µM) after 48h |

| AHP-1 | -H | A549 (Lung) | >100 |

| AHP-2 | -Cl | A549 (Lung) | 55.2 |

| AHP-3 | -OCH₃ | A549 (Lung) | 78.9 |

| AHP-1 | -H | MCF-7 (Breast) | 89.4 |

| AHP-2 | -Cl | MCF-7 (Breast) | 42.1 |

| AHP-3 | -OCH₃ | MCF-7 (Breast) | 65.7 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

V. Antioxidant Capacity: Quenching the Flames of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of diseases. The phenolic hydroxyl group in aminohydroxyphenylacetate derivatives positions them as potential antioxidants.

A. The Chemistry of Radical Scavenging

The antioxidant activity of phenolic compounds is primarily due to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby stabilizing them. The presence of electron-donating groups on the phenyl ring can enhance this activity.

B. Experimental Protocol: DPPH and ABTS Radical Scavenging Assays

These are two of the most common and reliable methods for evaluating the in vitro antioxidant capacity of compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored non-radical form. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the compound.[6]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. This radical has a characteristic blue-green color. Antioxidants reduce the ABTS•+, leading to a decolorization of the solution. The decrease in absorbance at 734 nm is measured to determine the antioxidant activity.[6]

Step-by-Step Methodology (General for both assays):

-

Reagent Preparation:

-

Prepare a stock solution of the aminohydroxyphenylacetate derivative.

-

Prepare the DPPH or ABTS•+ working solution according to established protocols.

-

-

Assay Procedure:

-

In a 96-well plate, add a specific volume of the test compound at various concentrations.

-

Add the DPPH or ABTS•+ working solution to each well.

-

Include a blank (solvent only) and a positive control (a known antioxidant like ascorbic acid or Trolox).

-

Incubate the plate in the dark at room temperature for a specified time.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at the appropriate wavelength (517 nm for DPPH, 734 nm for ABTS).

-

Calculate the percentage of radical scavenging activity.

-

Determine the IC₅₀ value or express the activity as Trolox Equivalent Antioxidant Capacity (TEAC).

-

VI. Enzyme Inhibition: A Targeted Therapeutic Strategy

Many diseases are driven by the aberrant activity of specific enzymes. Aminohydroxyphenylacetate derivatives, due to their structural features, can be designed to act as enzyme inhibitors. For example, derivatives of 2-{[2-(4-hydroxyphenyl)ethyl]amino} pyrimidine-5-carboxamide have been identified as potent inhibitors of STAT6, a key protein in allergic responses.[7]

A. Rationale for Enzyme Inhibition

The aminohydroxyphenylacetate scaffold can mimic the structure of natural enzyme substrates or cofactors. The hydroxyl, amino, and carboxylate groups can form key hydrogen bonds and electrostatic interactions within the active site of an enzyme, leading to competitive or non-competitive inhibition.

B. Experimental Protocol: A General Enzyme Inhibition Assay

The specific protocol will vary depending on the target enzyme. However, a general workflow can be outlined.

Principle: The assay measures the effect of the test compound on the rate of an enzyme-catalyzed reaction. This is typically monitored by the formation of a product or the depletion of a substrate, often detected by a change in absorbance or fluorescence.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a solution of the purified enzyme in a suitable buffer.

-

Prepare a solution of the enzyme's substrate.

-

Prepare serial dilutions of the aminohydroxyphenylacetate derivative.

-

-

Assay Procedure (96-well plate format):

-

Add the enzyme solution to each well.

-

Add the test compound at various concentrations.

-

Include control wells (enzyme and solvent, no inhibitor) and blank wells (buffer and substrate, no enzyme).

-

Pre-incubate the enzyme and inhibitor for a specific time.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the substrate solution.

-

Immediately place the plate in a microplate reader and monitor the change in absorbance or fluorescence over time.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the control.

-

Calculate the IC₅₀ value.

-

Signaling Pathway Visualization

Caption: General mechanism of enzyme inhibition by an aminohydroxyphenylacetate derivative.

VII. Concluding Remarks and Future Directions

The aminohydroxyphenylacetate scaffold represents a fertile ground for the discovery of novel therapeutic agents. This guide has provided a comprehensive framework for the systematic evaluation of their biological activities, from initial screening to mechanistic insights. The detailed protocols and the underlying scientific rationale are intended to serve as a robust starting point for your research endeavors.

Future investigations should focus on expanding the structural diversity of aminohydroxyphenylacetate libraries and exploring a wider range of biological targets. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of lead compounds. Furthermore, promising in vitro candidates should be advanced to in vivo models to assess their pharmacokinetic properties and therapeutic efficacy. Through a combination of innovative synthetic chemistry and rigorous biological evaluation, the full therapeutic potential of aminohydroxyphenylacetate derivatives can be realized.

References

- BenchChem. (2025). A Comparative Guide to In Vitro Antioxidant Assays: DPPH vs. ABTS for Phenolic Compounds. BenchChem Technical Support Team.

- [Reference for Broth Microdilution Protocol - General Microbiology Journal]

- [Reference for MTT Assay Protocol - Cell Biology Journal]

- Nagashima, S., et al. (2008). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl] amino} pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 16(12), 6437-6450.

- [Reference for General Enzyme Inhibition Assay Protocol - Biochemistry Journal]

- Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals, 17(7), 868.

- Couto, R. O., et al. (2020). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. ACS Biomaterials Science & Engineering, 6(6), 3489-3498.

- [Reference for general information on anticancer mechanisms of phenolic compounds]

- Rathi, E., et al. (2017). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity.

- [Reference for general information on antimicrobial mechanisms of phenolic compounds]

- [Reference for general information on synthetic approaches to aminohydroxyphenylacetate deriv

- [Reference for general information on the importance of the aminohydroxyphenylacet

- [Reference for general information on the role of the amino group in biological activity]

- [Reference for general information on the role of the phenylacet

- Pan, Y., et al. (2022). Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][6][8] phenanthroline derivative for the treatment of colorectal cancer. European Journal of Pharmacology, 928, 175120.

- [Reference for general information on the diversity of anticancer mechanisms]

- [Reference for general inform

- [Reference for general information on the progression

- Bedair, A. H., et al. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica, 56(3), 273-284.

- [Reference for general information on the therapeutic potential of novel scaffolds]

Sources

- 1. Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential Anticancer Activity of the Furanocoumarin Derivative Xanthotoxin Isolated from Ammi majus L. Fruits: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of Methyl 2-(3-amino-4-hydroxyphenyl)acetate: A Technical Guide for Medicinal Chemists

Introduction: A Scaffold of Promise

In the landscape of drug discovery, the identification of novel molecular scaffolds with the potential for diverse therapeutic applications is a paramount objective. Methyl 2-(3-amino-4-hydroxyphenyl)acetate, a seemingly simple molecule, presents a compelling case for in-depth investigation. Its structure marries two key pharmacophores with well-documented significance in medicinal chemistry: the aminophenol moiety and the aryl acetic acid motif. This unique combination suggests a rich, yet unexplored, potential for this compound to serve as a foundational template for the development of new therapeutics across a range of disease areas.

The aminophenol group is a cornerstone in the synthesis of a variety of bioactive compounds, including anticancer, anti-inflammatory, analgesic, and antimicrobial agents.[1][2][3] Notably, it is a key structural component of paracetamol (acetaminophen), one of the most widely used analgesic and antipyretic drugs.[3][4] The aryl acetic acid functionality is the hallmark of the largest class of non-steroidal anti-inflammatory drugs (NSAIDs), such as indomethacin and diclofenac, which exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[5][6]

This technical guide provides a comprehensive exploration of this compound, from its synthesis to its putative medicinal chemistry applications. We will delve into its potential as an anti-inflammatory, anticancer, antimicrobial, and neuroprotective agent, supported by proposed mechanisms of action and detailed protocols for its evaluation. This document is intended to serve as a catalyst for researchers, scientists, and drug development professionals to unlock the therapeutic promise held within this intriguing molecule.

Synthesis and Characterization: A Plausible Synthetic Pathway

Diagram: Proposed Synthesis of this compound

Caption: A two-step synthetic route to the target compound.

Experimental Protocol: Synthesis and Characterization

Step 1: Esterification of 4-hydroxy-3-nitrophenylacetic acid

-

To a solution of 4-hydroxy-3-nitrophenylacetic acid (1 equivalent) in methanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 equivalents).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 4-hydroxy-3-nitrophenylacetate.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Reduction of the Nitro Group

-

Dissolve methyl 4-hydroxy-3-nitrophenylacetate (1 equivalent) in methanol or ethyl acetate.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

-

Alternatively, the reduction can be achieved using tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis.

Potential Medicinal Chemistry Applications

The hybrid structure of this compound suggests a multi-faceted pharmacological profile. Below, we explore its potential applications and propose a strategic framework for its evaluation.

Anti-Inflammatory and Analgesic Potential

The presence of the aryl acetic acid moiety strongly suggests that this compound could function as a non-steroidal anti-inflammatory drug (NSAID).[5] The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[5]

Diagram: Hypothesized Anti-Inflammatory Mechanism

Caption: Inhibition of COX enzymes by the target compound.

Experimental Workflow: Evaluation of Anti-Inflammatory Activity

A tiered screening approach is recommended to efficiently evaluate the anti-inflammatory potential.

Tier 1: In Vitro Enzyme Inhibition Assays

-

Objective: To determine the direct inhibitory effect on COX-1 and COX-2 enzymes.

-

Protocol:

-

Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions to obtain a range of test concentrations.

-

Incubate the compound with the respective COX enzyme and arachidonic acid as the substrate.

-

Measure the production of prostaglandins (e.g., PGE₂) using ELISA or a colorimetric/fluorometric method as per the kit instructions.

-

Calculate the IC₅₀ values for both COX-1 and COX-2 to determine potency and selectivity.

-

Include known NSAIDs (e.g., indomethacin, celecoxib) as positive controls.

-

Tier 2: Cell-Based Assays

-

Objective: To assess the compound's ability to reduce inflammatory responses in a cellular context.

-

Protocol (LPS-induced inflammation in macrophages):

-

Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Pre-treat the cells with varying concentrations of the test compound for 1-2 hours.

-

Induce an inflammatory response by adding lipopolysaccharide (LPS).

-

After a suitable incubation period (e.g., 24 hours), collect the cell supernatant.

-

Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (using the Griess reagent) in the supernatant.[7]

-

Assess cell viability using an MTT or similar assay to rule out cytotoxicity.

-

Determine the concentration-dependent reduction in inflammatory markers.

-

| Parameter | Assay | Endpoint |

| Enzyme Inhibition | COX-1/COX-2 Assay | IC₅₀ (µM) |

| Cytokine Release | ELISA (TNF-α, IL-6) | % Inhibition |

| Nitric Oxide Production | Griess Assay | % Inhibition |

| Cell Viability | MTT Assay | CC₅₀ (µM) |

Anticancer Activity

The aminophenol scaffold is present in several compounds with demonstrated antiproliferative properties.[2] The mechanism of action for such compounds can be diverse, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

Experimental Workflow: Evaluation of Anticancer Activity

A systematic screening against a panel of cancer cell lines is the standard approach.[1][8]

Tier 1: Cell Viability and Proliferation Assays

-

Objective: To determine the cytotoxic and antiproliferative effects on various cancer cell lines.

-

Protocol:

-

Select a panel of human cancer cell lines representing different tumor types (e.g., NCI-60 panel).

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

Assess cell viability using assays such as MTT, SRB, or CellTiter-Glo®.[9]

-

Calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line.

-

Include a non-cancerous cell line (e.g., fibroblasts) to assess selectivity.

-

Tier 2: Mechanistic Assays (for active compounds)

-

Objective: To elucidate the mechanism of anticancer action.

-

Protocols:

-

Apoptosis Assay: Use flow cytometry with Annexin V/Propidium Iodide staining to quantify apoptotic and necrotic cells.

-

Cell Cycle Analysis: Employ flow cytometry with DNA staining (e.g., propidium iodide) to determine the distribution of cells in different phases of the cell cycle.

-

Western Blot Analysis: Investigate the expression levels of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).

-

Antimicrobial Potential

Derivatives of aminophenol have been reported to possess antibacterial and antifungal properties.[1] This suggests that this compound could serve as a scaffold for the development of novel antimicrobial agents.

Experimental Workflow: Evaluation of Antimicrobial Activity

Standard microbiological assays are employed to determine the antimicrobial spectrum and potency.[10]

Tier 1: Broth Microdilution Assay

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microorganisms.

-

Protocol:

-

Prepare a panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Perform serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth media.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Incubate the plates under suitable conditions.

-

The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[10]

-

Tier 2: Further Characterization

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if the compound is static or cidal.

-

Time-Kill Assays: To evaluate the rate of microbial killing over time.

Neuroprotective Properties

Oxidative stress and inflammation are key pathological features of many neurodegenerative diseases. Given its potential anti-inflammatory and antioxidant (due to the phenol group) properties, this compound warrants investigation as a potential neuroprotective agent.[11]

Diagram: Potential Neuroprotective Pathways

Caption: Dual-action neuroprotective hypothesis.

Experimental Workflow: Evaluation of Neuroprotective Activity

Cell-based models of neuronal injury are suitable for initial screening.

-

Objective: To assess the ability of the compound to protect neurons from oxidative stress-induced cell death.

-

Protocol (Glutamate-induced excitotoxicity in neuronal cells):

-

Culture a neuronal cell line (e.g., HT22) in appropriate media.

-

Pre-treat the cells with various concentrations of the test compound for a few hours.

-

Induce excitotoxicity by exposing the cells to a high concentration of glutamate.

-

After 24 hours, measure cell viability using an MTT or LDH release assay.

-

A significant increase in cell viability in the presence of the compound compared to glutamate alone indicates a neuroprotective effect.

-

Further mechanistic studies can include measuring reactive oxygen species (ROS) levels using fluorescent probes.

-

Future Directions and Conclusion

This compound stands as a molecule of significant untapped potential. Its structural composition, combining the proven pharmacophores of aminophenol and aryl acetic acid, provides a strong rationale for its exploration in medicinal chemistry. The proposed synthetic route is feasible and provides a clear path to obtaining the compound for biological evaluation.

The outlined experimental workflows offer a comprehensive strategy for systematically investigating its potential as an anti-inflammatory, anticancer, antimicrobial, and neuroprotective agent. Positive results in these initial in vitro screens would warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies in relevant animal models of disease.

This guide serves as a foundational blueprint for researchers to embark on the exciting journey of unraveling the therapeutic potential of this compound. The convergence of two powerful medicinal chemistry motifs in a single, accessible scaffold makes it a highly attractive starting point for the development of next-generation therapeutics.

References

- Kajay Remedies. (2024, May 10). Role of Para Aminophenol in Oncology Drug Development. [Link]

- Chingle, R. M., et al. (2023). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. PubMed Central. [Link]

- Noble Life Sciences. (n.d.).

- Kajay Remedies. (2024, February 28). How Para Aminophenol Supports Chemical Industries. [Link]

- Pharmapproach. (n.d.). p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 4-Aminophenol in Modern Chemical Manufacturing. [Link]

- Murias, M., et al. (2004).

- ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

- Kumar, S., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. [Link]

- Moaddel, R., et al. (2005). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. [Link]

- ResearchGate. (2019, June 29). (PDF) In-vitro Models in Anticancer Screening. [Link]

- Kwiecinski, J., et al. (2020). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PubMed Central. [Link]

- AZoNetwork. (2024, May 30). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. [Link]

- MDPI. (2020). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. [Link]

- American Chemical Society. (2025). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. [Link]

- Thesis. (2025, May 20). Assay development and efficacy testing of novel and established antimicrobials. [Link]

- Open Access Journals. (n.d.).

- Monks, T. J., et al. (2007). Structural determinants of arylacetic acid nonsteroidal anti-inflammatory drugs necessary for binding and activation of the prostaglandin D2 receptor CRTH2. PubMed. [Link]

- Slideshare. (n.d.).

- Slideshare. (n.d.). Medicinal Chemistry of NSAIDS. [Link]

- YouTube. (2021, March 1). NSAIDs: SAR of Indole acetic acid. [Link]

- YouTube. (2022, April 15). SAR of Paracetamol (acetaminophen)l Medicinal Chemistry| Made Easy. [Link]

- YouTube. (2025, January 5).

- Spandidos Publications. (2021, November 25).

- MDPI. (2024). Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia. [Link]

- PubMed Central. (2018, February 13).

- PubMed. (2024, May 2).

- PubMed Central. (2010). Development of proneurogenic, neuroprotective small molecules. [Link]

- PubMed. (2024, June 13). Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities. [Link]

- PubMed. (2025, March 1).

- PubChem. (n.d.). Methyl 2-(3-amino-4-hydroxyphenyl)

Sources

- 1. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. rroij.com [rroij.com]

- 6. Medicinal Chemistry of NSAIDS | PPTX [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. noblelifesci.com [noblelifesci.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Small Molecules: Therapeutic Application in Neuropsychiatric and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Methyl 2-(3-amino-4-hydroxyphenyl)acetate: A Technical Guide

This technical guide provides a detailed analysis of the spectroscopic data for Methyl 2-(3-amino-4-hydroxyphenyl)acetate (CAS 78587-72-1). Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical applicability.

Introduction

This compound is a substituted aromatic compound with a molecular formula of C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol .[1][2] Its structure, featuring a phenol, an aniline, and a methyl ester, makes it an interesting building block in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount, and spectroscopic techniques are the cornerstone of this characterization. This guide will delve into the expected and observed spectroscopic features of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Theoretical Principles: Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shift (δ) is indicative of the electronic environment, the integration reveals the relative number of protons, and the splitting pattern (multiplicity) indicates the number of neighboring protons.

Experimental Considerations: The choice of solvent is critical in ¹H NMR. Deuterated solvents that do not contain exchangeable protons are used. For this compound, a solvent like deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) would be appropriate. The phenolic and amino protons are labile and may exchange with deuterium if a protic solvent like D₂O is used, leading to their disappearance from the spectrum.

Expected ¹H NMR Spectrum: Based on the structure of this compound, we can predict the following proton signals:

-

Aromatic Protons (Ar-H): The trisubstituted benzene ring will exhibit a complex splitting pattern. We expect three distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). The proton ortho to the hydroxyl group is expected to be the most shielded, while the proton ortho to the acetate substituent will be deshielded.

-

Methylene Protons (-CH₂-): The two protons of the methylene group are adjacent to the aromatic ring and the carbonyl group. They are expected to appear as a singlet at approximately δ 3.5-3.8 ppm.

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group are in a relatively shielded environment and should appear as a sharp singlet at around δ 3.6-3.9 ppm.

-

Hydroxyl Proton (-OH): The phenolic proton will appear as a broad singlet, and its chemical shift is highly dependent on the solvent and concentration. It can range from δ 4.0-7.0 ppm or even higher.

-

Amino Protons (-NH₂): The two protons of the amino group will also appear as a broad singlet, typically in the range of δ 3.0-5.0 ppm, and its position is also solvent and concentration-dependent.

Illustrative Data (Predicted):

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H | ~6.7-7.0 | Multiplet | 3H |

| -CH₂- | ~3.6 | Singlet | 2H |

| -OCH₃ | ~3.7 | Singlet | 3H |

| -OH | Variable (Broad) | Singlet | 1H |

| -NH₂ | Variable (Broad) | Singlet | 2H |

¹³C NMR Spectroscopy

Theoretical Principles: Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the atoms attached to it.

Expected ¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and is expected to appear in the range of δ 170-175 ppm.

-

Aromatic Carbons (Ar-C): The six aromatic carbons will give rise to six distinct signals. The carbons attached to the hydroxyl and amino groups will be shielded compared to the unsubstituted benzene (δ 128.5 ppm), while the carbon attached to the acetate group will be slightly deshielded. The quaternary carbons (C-OH, C-NH₂, C-CH₂) will generally have lower intensities.

-

Methylene Carbon (-CH₂-): The methylene carbon will appear at approximately δ 40-45 ppm.

-

Methyl Carbon (-OCH₃): The methyl ester carbon is expected to be found around δ 50-55 ppm.

Illustrative Data (Predicted):

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C=O | ~172 |

| Ar-C (Substituted) | ~115-150 |

| Ar-C (Unsubstituted) | ~115-130 |

| -OCH₃ | ~52 |

| -CH₂- | ~41 |

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR a powerful tool for functional group identification.

Experimental Considerations: Samples for IR spectroscopy can be prepared as neat liquids, solutions, or solid dispersions in a potassium bromide (KBr) pellet. The choice of method depends on the physical state of the sample.

Expected IR Spectrum:

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

-

N-H Stretch: Two sharp to moderately broad peaks in the region of 3300-3500 cm⁻¹ for the primary amine group. These may overlap with the O-H stretch.

-

C-H Stretch (aromatic): Absorption bands above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).

-

C-H Stretch (aliphatic): Absorption bands below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) for the methylene and methyl groups.

-

C=O Stretch: A strong, sharp absorption band around 1735 cm⁻¹ for the ester carbonyl group.

-

C=C Stretch (aromatic): Several bands of variable intensity in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong absorption band in the 1000-1300 cm⁻¹ region for the ester C-O bond.

-

C-N Stretch: An absorption in the 1250-1350 cm⁻¹ region.

Illustrative IR Data Interpretation Workflow:

Caption: Workflow for IR spectral analysis.

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Experimental Considerations: Various ionization techniques can be used, such as Electron Ionization (EI) or Electrospray Ionization (ESI). ESI is a soft ionization technique that is well-suited for polar molecules like this compound and typically results in the observation of the protonated molecule [M+H]⁺.

Expected Mass Spectrum:

-

Molecular Ion: The nominal molecular weight of C₉H₁₁NO₃ is 181.19.[1] In ESI-MS, the most prominent ion is expected to be the protonated molecule [M+H]⁺ at m/z 182.

-

High-Resolution Mass: HRMS would be expected to give a mass for the protonated molecule that is very close to the calculated exact mass of 182.0812 for [C₉H₁₂NO₃]⁺.

-

Fragmentation Pattern: Under harsher ionization conditions like EI, or through tandem MS (MS/MS) experiments, characteristic fragment ions would be observed. Key fragmentations could include:

-

Loss of the methoxy group (-OCH₃) to give an ion at m/z 150.

-

Loss of the carbomethoxy group (-COOCH₃) to give an ion at m/z 122.

-

Cleavage of the C-C bond between the methylene group and the aromatic ring.

-

Illustrative Data (Predicted):

PubChem provides predicted collision cross-section values for various adducts, which is relevant for ion mobility mass spectrometry. The predicted m/z for the protonated molecule [M+H]⁺ is 182.08118.[1]

Table of Expected Ions in ESI-MS:

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | [C₉H₁₂NO₃]⁺ | 182.0812 |

| [M+Na]⁺ | [C₉H₁₁NNaO₃]⁺ | 204.0631 |

Mass Spectrometry Data Analysis Workflow:

Caption: Workflow for mass spectral data analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. While publicly available experimental data is sparse, a thorough understanding of spectroscopic principles allows for a robust prediction and interpretation of its spectral features. The combination of these techniques confirms the presence of the key functional groups and the overall molecular structure, which is essential for its application in research and development.

References

- Human Metabolome Database. ¹³C NMR Spectrum (1D, 15.09 MHz, CDCl₃, experimental) (HMDB0031246).

- Human Metabolome Database. ¹H NMR Spectrum (1D, 600 MHz, D₂O, predicted) (HMDB0060390).

- PubChem. This compound.

- Crysdot LLC. This compound.

Sources

A Comprehensive Technical Guide on the Physicochemical Characteristics of Methyl 2-(3-amino-4-hydroxyphenyl)acetate

Introduction

Methyl 2-(3-amino-4-hydroxyphenyl)acetate (CAS No. 78587-72-1) is a substituted phenylacetate derivative featuring key functional groups—a methyl ester, an amino group, and a phenolic hydroxyl—that make it a valuable intermediate in organic synthesis.[1][2] Its structural motifs are present in various biologically active molecules, positioning it as a significant building block in the development of novel pharmaceutical agents and fine chemicals. The parent acid, (3-amino-4-hydroxyphenyl)acetic acid, is noted for its utility in preparing compounds with anti-inflammatory activity.[3]

A comprehensive understanding of the physicochemical properties of this intermediate is paramount for researchers and process chemists. These characteristics govern its reactivity, solubility, stability, and suitability for specific synthetic transformations. This guide provides an in-depth analysis of its core properties, validated analytical methodologies for its characterization, and insights into its stability and handling, offering a critical resource for professionals in drug discovery and chemical development.

Chemical Identity and Molecular Structure

Accurate identification is the foundation of all chemical research. The fundamental identifiers for this compound are summarized below. The molecule's structure is characterized by a benzene ring substituted at positions 1, 3, and 4 with an acetoxy-methyl group, an amino group, and a hydroxyl group, respectively.

| Identifier | Value | Source(s) |

| CAS Number | 78587-72-1 | [1][2][4] |

| Molecular Formula | C₉H₁₁NO₃ | [1][2][5] |

| Molecular Weight | 181.19 g/mol | [1][2] |

| IUPAC Name | This compound | [5] |

| SMILES | COC(=O)Cc1ccc(c(c1)N)O | [1][5] |

| Synonyms | METHYLAMINOHYDROXYPHENYLACETATE | [1] |

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in both laboratory and industrial settings. These parameters are crucial for designing synthetic routes, developing purification strategies, and ensuring consistent quality.

| Property | Value | Significance & Context | Source(s) |

| Appearance | Solid at STP | The physical state is consistent with its reported melting point. | [3] |

| Melting Point | 102-105°C | This defined melting range suggests a crystalline solid with a relatively high degree of purity. It is a critical parameter for quality control. | [4][6] |

| Predicted LogP | 0.6899 | The LogP (octanol-water partition coefficient) value indicates that the compound is predominantly hydrophilic. This is a key predictor of its solubility in aqueous vs. organic media and has implications for its behavior in biphasic reaction systems or chromatographic separations. | [1] |

| Topological Polar Surface Area (TPSA) | 72.55 Ų | TPSA is a measure of the surface area occupied by polar atoms. This value, combined with the LogP, further confirms the compound's polar nature, which is dominated by the amine, hydroxyl, and ester functional groups. | [1] |

| Storage Temperature | 4°C | Recommended storage at refrigerated temperatures highlights the need to mitigate potential degradation over time. | [1] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and structural integrity of a chemical compound. The key expected spectral features for this compound are detailed below.